molecular formula C16H23ClO10 B3040194 2-Chloroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside CAS No. 16977-77-8

2-Chloroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

Cat. No.: B3040194
CAS No.: 16977-77-8
M. Wt: 410.8 g/mol
InChI Key: ZCFSGFSMIWNIIA-IBEHDNSVSA-N
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Description

2-Chloroethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (CAS 16977-77-8) is a β-D-glucopyranoside derivative with a 2-chloroethyl aglycon and acetyl protective groups at the 2, 3, 4, and 6 hydroxyl positions of the glucose moiety. This compound is widely utilized in carbohydrate chemistry and biomedical research as a precursor for synthesizing glycosylated pharmaceuticals or enzyme substrates . Its acetyl groups enhance solubility in organic solvents, while the chloroethyl moiety enables nucleophilic substitution reactions, making it valuable for prodrug design or targeted drug delivery systems .

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClO10/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFSGFSMIWNIIA-IBEHDNSVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCCl)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCCl)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside typically involves the acetylation of glucose derivatives. One common method includes the reaction of glucose with acetic anhydride in the presence of a catalyst such as pyridine to form tetra-O-acetyl-beta-D-glucopyranose. This intermediate is then reacted with 2-chloroethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as azides or amines.

    Hydrolysis: The acetyl groups can be hydrolyzed under basic or acidic conditions to yield the corresponding deacetylated product.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide or primary amines, typically under mild heating conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include 2-azidoethyl or 2-aminoethyl derivatives of the glucopyranoside.

    Hydrolysis: The major product is the deacetylated glucopyranoside.

Scientific Research Applications

Medicinal Chemistry

2-Chloroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is primarily studied for its potential as a prodrug in chemotherapy. The chloroethyl group is known for its alkylating properties, which can be activated to form reactive species that bind to DNA, thereby inhibiting cancer cell proliferation.

Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential utility in targeted cancer therapies .

Glycosylation Reactions

This compound serves as a glycosyl donor in the synthesis of complex carbohydrates. Its acetyl groups can be selectively removed or modified to yield various glycosides and oligosaccharides.

Research Findings : Researchers have successfully utilized 2-chloroethyl derivatives in the synthesis of glycosylated natural products, which are important for drug development and understanding biological processes .

Bioconjugation

The reactive chloroethyl group allows for bioconjugation with proteins or peptides, enhancing their stability and bioavailability. This application is particularly relevant in the development of targeted drug delivery systems.

Example : A recent study explored the conjugation of this compound with monoclonal antibodies to create immunoconjugates that selectively target cancer cells .

Material Science

In material science, this compound is investigated for its role in creating functionalized surfaces or polymers through click chemistry approaches. These materials can be used in biosensors or drug delivery systems.

Application Insight : The incorporation of glycosylated moieties into polymer matrices has been shown to improve biocompatibility and interaction with biological systems .

Comparative Table of Applications

Application AreaDescriptionKey Benefits
Medicinal ChemistryPotential prodrug for chemotherapyTargeted cancer treatment
Glycosylation ReactionsSynthesis of complex carbohydratesUseful in drug development
BioconjugationEnhances stability and bioavailability of drugsImproved targeting and efficacy
Material ScienceFunctionalized surfaces for biosensors and drug deliveryEnhanced biocompatibility

Mechanism of Action

The mechanism of action of 2-Chloroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside involves its ability to undergo substitution reactions, which can modify its structure and functionality. The chloroethyl group can be replaced by other functional groups, allowing the compound to interact with various molecular targets. This property makes it useful in the synthesis of glycosylated molecules and in studying glycosylation pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of β-D-Glucopyranoside Derivatives

Compound Name Aglycon Protective Groups Molecular Formula Molecular Weight Key Applications Reference
2-Chloroethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside 2-Chloroethyl Acetyl (×4) C₁₆H₂₃ClO₁₀ 410.80 Prodrug synthesis, enzyme studies
Allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside Allyl Acetyl (×4) C₁₇H₂₄O₁₀ 388.36 Anti-inflammatory, anticancer research
Ethyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside Ethyl (-S-) Acetyl (×4) C₁₆H₂₄O₉S 392.42 Glycosidase inhibition studies
Methyl 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranoside Methyl Benzoyl (×4) C₃₅H₃₀O₁₀ 634.60 Antibacterial agent
Benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside Benzyl Acetyl (×4) C₂₃H₂₈O₁₀ 464.46 Glycoconjugate synthesis

Table 2: Reactivity Profiles of Protective Groups

Protective Group Hydrolysis Conditions Stability in Enzymatic Media Reference
Acetyl 0.1 M NaOMe/MeOH, 1 h, RT Low (prone to esterases)
Benzoyl 7% NH₃/MeOH, 24 h, RT High
Methyl Not hydrolyzed by standard bases Very high

Biological Activity

2-Chloroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside (CAS: 16977-77-8) is a carbohydrate derivative that has garnered attention for its potential biological activities, particularly in the realms of cytotoxicity and antibacterial properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C16H23ClO10
  • Molecular Weight : 410.8 g/mol
  • CAS Number : 16977-77-8

Cytotoxicity

Cytotoxicity studies have shown that 2-chloroethyl derivatives can exhibit significant inhibition of cancer cell growth. The compound's activity is often assessed using the half-maximal inhibitory concentration (IC50) method.

Table 1: Cytotoxic Activity of 2-Chloroethyl Derivatives

CompoundCell LineIC50 (µM)
2-Chloroethyl 2,3,4,6-tetra-O-acetylMCF-7 (Breast)20.51 ± 1.55
HCT-116 (Colon)28.94 ± 1.52
NHDF (Normal)>100

The data indicates that the compound is particularly effective against MCF-7 breast cancer cells while being less toxic to normal NHDF cells, suggesting a selective cytotoxic profile that could be harnessed for therapeutic applications .

Antibacterial Properties

The antibacterial activity of carbohydrate derivatives like 2-chloroethyl beta-D-glucopyranosides has been documented in various studies. The compound's structure allows it to interact with bacterial cell membranes, leading to bactericidal effects.

Table 2: Antibacterial Activity of Related Compounds

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
β-O-(2-chloroethyl)-D-glucopyranoseE. coli15 µg/mL
S. aureus10 µg/mL

This suggests that modifications to the glucopyranoside structure can enhance antibacterial activity against common pathogens .

The mechanisms through which 2-chloroethyl derivatives exert their biological effects are still under investigation. However, several hypotheses include:

  • Cell Membrane Disruption : The chloroethyl group may facilitate penetration into cell membranes, disrupting cellular integrity.
  • Apoptosis Induction : Cytotoxic effects are likely mediated through pathways that induce apoptosis in cancer cells, as evidenced by morphological changes observed in treated cells.

Case Studies

  • Breast Cancer Treatment : A study highlighted the use of this compound in a therapeutic context for breast cancer treatment, demonstrating significant tumor regression in animal models when combined with other chemotherapeutic agents .
  • Antimicrobial Efficacy : Another research effort focused on the antibacterial properties of related compounds against multi-drug resistant strains, showing promising results that warrant further exploration into clinical applications .

Q & A

Q. What synthetic methodologies are most effective for preparing 2-Chloroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside?

The compound is typically synthesized via glycosylation reactions using a pre-acetylated glucopyranosyl donor. A common approach involves reacting 1,2,3,4,6-penta-O-acetyl-beta-D-glucopyranose with 2-chloroethanol in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O) or ZnCl₂. The reaction proceeds via nucleophilic substitution, where the 2-chloroethyl group replaces the anomeric acetyl group. Reaction monitoring by TLC and purification via column chromatography (e.g., EtOAc/hexane gradients) are critical for isolating the product .

Q. How do acetyl protecting groups influence the stability and reactivity of this compound in glycosylation reactions?

The tetra-O-acetyl groups protect hydroxyl moieties, preventing undesired side reactions (e.g., aglycone migration or β-elimination) during glycosylation. Acetyl groups stabilize the intermediate oxocarbenium ion, enhancing the electrophilicity of the anomeric carbon. However, regioselectivity must be carefully controlled, as competing reactions (e.g., orthoester formation) may occur under acidic conditions .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR verify the β-anomeric configuration (J₁,₂ ~7–8 Hz) and acetyl group positions.
  • X-ray crystallography : Single-crystal analysis (e.g., using SHELX software) resolves absolute stereochemistry and glycosidic bond geometry .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can regioselective glycosylation be achieved using this compound as a glycosyl donor?

Regioselectivity is controlled by modifying reaction conditions and acceptor properties. For example:

  • Temporary protecting groups : Use of benzyl or silyl ethers on specific hydroxyls of the acceptor directs glycosylation to unprotected sites.
  • Catalyst choice : BF₃·Et₂O promotes β-selectivity, while AgOTf may favor α-anomer formation in certain systems.
  • Temperature modulation : Low temperatures (−20°C to 0°C) stabilize reactive intermediates, improving selectivity .

Q. How can contradictions between NMR and X-ray crystallography data be resolved during structural analysis?

Discrepancies often arise from dynamic effects (e.g., rotational isomerism) in solution vs. static crystal structures. To resolve these:

  • Perform variable-temperature NMR to identify conformational flexibility.
  • Validate crystallographic models using refinement software (e.g., SHELXL) with anisotropic displacement parameters and hydrogen-bonding constraints.
  • Cross-validate with computational methods (e.g., DFT calculations for NMR chemical shift prediction) .

Q. What challenges arise in enzymatic deacetylation studies using this compound as a substrate?

Enzymatic deacetylation (e.g., using esterases or lipases) requires precise control of reaction conditions:

  • Steric hindrance : The 2-chloroethyl group may reduce enzyme accessibility to acetyl groups.
  • Regioselectivity : Enzymes like Neisseria sicca cellulose acetate esterase selectively hydrolyze acetyl groups at specific positions (e.g., C-3 or C-6), which can be monitored via LC-MS or TLC .

Q. How can this compound be utilized in synthesizing glycoconjugates for biological recognition studies?

The 2-chloroethyl group serves as a versatile handle for further functionalization:

  • Nucleophilic substitution : React with amines or thiols to form glycopeptides or glycodendrimers.
  • Click chemistry : Convert the chloroethyl group to an azide for CuAAC reactions with alkyne-modified biomolecules.
  • Biosensor development : Immobilize on gold surfaces via thiol linkages for carbohydrate microarrays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
Reactant of Route 2
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2-Chloroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

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